3-Phenyl-5-methyl-1H-pyrazole-1-ethanol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(5-methyl-3-phenylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-10-9-12(13-14(10)7-8-15)11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3 |
InChI Key |
WSUWPFKLFSRXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 Phenyl 5 Methyl 1h Pyrazole 1 Ethanol
Electronic Structure and Molecular Conformation Studies
Density Functional Theory (DFT) Calculations for Optimized Geometries
No published studies were identified that report the optimized molecular geometry of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol using Density Functional Theory (DFT) or other computational methods.
Analysis of Conformational Isomers and Energy Landscapes
There is no available research detailing the conformational isomers of this compound or its corresponding energy landscapes. Such studies would typically involve rotating the phenyl group, the ethanol (B145695) substituent, and exploring different orientations of the pyrazole (B372694) ring to identify stable conformers and the energy barriers between them.
Charge Density Distribution and Atomic Partial Charges
Specific data on the charge density distribution and calculated atomic partial charges for this compound are not present in the surveyed literature. This information is crucial for understanding the molecule's electrostatic potential and predicting its non-covalent interactions.
Reactivity and Interaction Studies
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. As a result, key global reactivity parameters such as HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index for this specific compound are unavailable.
Theoretical Examination of Tautomerism and Proton Exchange Mechanisms in Pyrazoles
While the tautomerism of the pyrazole ring is a well-studied phenomenon, theoretical examinations specifically addressing the tautomeric forms and proton exchange mechanisms of this compound could not be located. General studies on substituted pyrazoles indicate that the relative stability of tautomers is highly dependent on the nature and position of the substituents. For instance, electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer. However, without specific calculations for the title compound, a definitive analysis remains speculative.
Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...π interactions) in Pyrazole-1-ethanol Systems
Detailed computational studies specifically investigating the non-covalent interactions, such as hydrogen bonding and C-H...π interactions, within the molecular structure of this compound are not extensively available in the public domain. Theoretical investigations of pyrazole derivatives, in general, suggest that the pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N). Furthermore, the phenyl group attached to the pyrazole ring and the ethanol substituent would be expected to participate in various non-covalent interactions.
The ethanol group introduces a hydroxyl (-OH) moiety, which is a strong hydrogen bond donor and acceptor. This would likely lead to intermolecular hydrogen bonding between molecules of this compound in the solid state or in solution. Intramolecular hydrogen bonding between the hydroxyl proton and the pyrazole nitrogen atom is also a possibility that could influence the conformational preferences of the molecule.
C-H...π interactions, where a C-H bond interacts with the π-system of the phenyl or pyrazole ring, are also anticipated to play a role in the stabilization of the crystal packing of this compound. However, without specific computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis for this exact molecule, a detailed quantitative description of these interactions is not possible.
Spectroscopic Property Predictions and Correlations
Theoretical Vibrational Frequency Analysis (FTIR, Raman) and Experimental Validation
A comprehensive theoretical vibrational frequency analysis of this compound, coupled with experimental validation through FTIR and Raman spectroscopy, has not been specifically reported in peer-reviewed literature.
In general, theoretical vibrational analysis for similar pyrazole derivatives is often conducted using Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets. Such calculations would predict the characteristic vibrational modes of the molecule. For this compound, one would expect to observe:
O-H stretching: A broad band in the high-frequency region of the FTIR spectrum (typically around 3200-3600 cm⁻¹), indicative of the hydroxyl group of the ethanol moiety.
N-H stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the N-H group of the pyrazole ring.
C-H stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethanol groups would be observed below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.
C-O stretching: A band in the 1000-1300 cm⁻¹ region due to the C-O bond of the ethanol group.
Experimental validation would require recording the FTIR and Raman spectra of the compound and comparing the observed peak positions and intensities with the scaled theoretical frequencies. Without such a study, a detailed correlation for this compound remains unavailable.
NMR Chemical Shift Predictions and Comparative Analysis with Experimental Data
Specific computational studies on the NMR chemical shift predictions for this compound are not found in the available literature.
Theoretical NMR chemical shifts are typically calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data. For this compound, a theoretical study would predict the chemical shifts for the distinct protons and carbons in the molecule.
A comparative analysis with experimental data would be crucial for validating the computational model and for the accurate assignment of the NMR signals. However, as neither the predicted nor the experimental NMR data for this specific compound are readily available, a detailed comparative analysis cannot be presented.
UV-Visible Electronic Spectra Simulation and Interpretation
There is a lack of specific published research on the simulation and interpretation of the UV-Visible electronic spectra for this compound.
The simulation of UV-Visible spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT) calculations. These computations can predict the electronic transitions, their corresponding excitation energies (wavelengths), and oscillator strengths. For this compound, the UV-Visible absorption would be expected to arise from π→π* transitions within the phenyl and pyrazole rings. The presence of the ethanol substituent may have a minor solvatochromic effect on the absorption maxima.
An interpretation of the simulated spectrum would involve assigning the predicted electronic transitions to specific molecular orbitals. A comparison with an experimentally recorded UV-Visible spectrum would be necessary to validate the theoretical results. In the absence of such studies for this particular compound, a detailed analysis of its electronic spectral properties is not feasible.
Advanced Reactivity and Derivatization Strategies of 3 Phenyl 5 Methyl 1h Pyrazole 1 Ethanol
Electrophilic and Nucleophilic Modification of the Pyrazole (B372694) Ring and Substituents
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which influences its reactivity. One nitrogen is a basic, pyridine-like sp2-hybridized atom, while the other is a neutral, pyrrole-like nitrogen, unless it is substituted as in the title compound. The reactivity of the pyrazole ring in 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol towards electrophiles is governed by the electronic effects of its substituents. The phenyl group at the C3 position and the methyl group at the C5 position direct the outcome of substitution reactions.
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack. The introduction of methyl groups can increase the nucleophilicity of the pyrazole ring, making it more susceptible to reactions like iodination. researchgate.net However, the pyrazole ring is generally less reactive than benzene towards electrophiles. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions.
Conversely, the hydrogen atoms of the methyl group at the C5 position can be susceptible to reaction under specific conditions, such as the Vilsmeier-Haack reaction, which can be applied to pyrazolone (B3327878) derivatives. researchgate.net
Table 1: Summary of Potential Ring Modifications
| Reaction Type | Reagents | Position of Modification | Expected Product |
| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | C4-position | 4-Halo-3-phenyl-5-methyl-1H-pyrazole-1-ethanol |
| Nitration | HNO₃/H₂SO₄ | C4-position | 4-Nitro-3-phenyl-5-methyl-1H-pyrazole-1-ethanol |
| Vilsmeier-Haack | POCl₃/DMF | C5-Methyl group | 5-(Formyl)-3-phenyl-1H-pyrazole-1-ethanol derivative |
Nucleophilic substitution on the pyrazole ring is generally difficult unless an activating group, such as a nitro group, or a good leaving group is present on the ring.
Chemical Transformations of the Ethanol (B145695) Side Chain (e.g., oxidation, esterification, etherification)
The 2-hydroxyethyl group attached to the N1 position of the pyrazole ring is a primary alcohol and thus can undergo a variety of well-established chemical transformations. These modifications allow for the introduction of new functional groups and the extension of the molecular structure.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Esterification: Reaction with carboxylic acids, acyl halides, or acid anhydrides under appropriate conditions (e.g., acid catalysis for carboxylic acids) yields the corresponding esters. This is a common method for creating prodrugs or modifying the lipophilicity of a molecule.
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
Dehydration: Acid-catalyzed dehydration of the ethanol side chain can lead to the formation of the corresponding 1-vinylpyrazole derivative. nih.gov
Carbamate Formation: The alcohol can react with isocyanates or with phosgene followed by an amine to produce carbamates. google.com
Table 2: Key Transformations of the Ethanol Side Chain
| Transformation | Reagent(s) | Functional Group Formed |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation (strong) | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Esterification | R-COOH / H⁺ or R-COCl | Ester |
| Etherification | 1. NaH; 2. R-X | Ether |
| Dehydration | H₂SO₄ / Heat | Alkene (Vinyl) |
| Carbamate Formation | R-NCO or 1. COCl₂ 2. R₂NH | Carbamate |
Coordination Chemistry and Ligand Design using this compound
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry due to the presence of the basic pyridine-like nitrogen atom (N2). nih.govresearchgate.net The this compound molecule is a particularly interesting ligand because it possesses two potential coordination sites: the N2 atom of the pyrazole ring and the oxygen atom of the ethanol side chain.
This compound can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms. This dual coordination leads to the formation of stable six-membered chelate rings, a favorable arrangement in coordination chemistry. It can form complexes with a variety of transition metals, including but not limited to copper(II), cadmium(II), iron(II/III), palladium(II), and nickel(II). nih.govmdpi.comresearchgate.net
Characterization of these metal complexes typically involves techniques such as:
X-ray Crystallography: To determine the precise three-dimensional structure, bond lengths, and bond angles of the complex.
FTIR Spectroscopy: To observe shifts in the vibrational frequencies of the C=N (pyrazole) and O-H (ethanol) bonds upon coordination to the metal.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.
NMR Spectroscopy: To probe the structure of the complex in solution.
Elemental Analysis: To confirm the stoichiometry of the ligand and metal in the complex.
The primary binding mode for this compound is as a bidentate N,O-donor ligand. The lone pair of electrons on the sp²-hybridized N2 atom and a lone pair on the oxygen atom of the hydroxyl group form coordinate bonds with the metal ion.
Beyond this simple chelation, the molecule can participate in more complex coordination structures. For instance, it can act as a bridging ligand between two metal centers, although this is less common for this specific ligand type. The steric bulk of the phenyl and methyl groups can influence the geometry of the resulting metal complex, favoring specific coordination numbers and geometries (e.g., square planar for Pd(II) or octahedral for Fe(II)). The incorporation of the flexible ethanol side chain allows the ligand to adapt to the stereochemical requirements of different metal binding sites. nih.gov
Supramolecular Assembly and Crystal Engineering of Pyrazole-1-ethanol Derivatives
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Crystal engineering is a subfield that focuses on designing and controlling these interactions to build crystalline solids with desired properties. Derivatives of this compound are excellent candidates for crystal engineering due to their capacity for forming multiple, directional intermolecular interactions. mdpi.com
The self-assembly of pyrazole-1-ethanol derivatives in the solid state is driven by a combination of intermolecular forces. mdpi.com The key interactions include:
Hydrogen Bonding: The hydroxyl group of the ethanol side chain is a potent hydrogen bond donor (O-H) and acceptor (O). The pyridine-like nitrogen (N2) of the pyrazole ring is a strong hydrogen bond acceptor. These interactions can lead to the formation of extensive one-, two-, or three-dimensional networks. nih.gov For example, O-H···N hydrogen bonds can link molecules into chains or dimers.
π-π Stacking: The aromatic phenyl and pyrazole rings can interact through π-π stacking. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stability of the crystal lattice. mdpi.commdpi.com
C-H···π Interactions: The hydrogen atoms on the methyl group or the aromatic rings can interact with the electron clouds of the phenyl or pyrazole rings, further directing the molecular packing. mdpi.com
By chemically modifying the core structure—for example, by introducing substituents on the phenyl ring or by esterifying the ethanol group—it is possible to systematically alter these intermolecular forces. This allows for the rational design of crystal structures with specific topologies and properties.
Table 3: Intermolecular Forces in Pyrazole-1-ethanol Derivatives
| Intermolecular Force | Donor/Acceptor Groups Involved | Typical Resulting Structure |
| Hydrogen Bonding | Donor: -OH; Acceptor: -OH, Pyrazole N2 | Chains, Dimers, Sheets, 3D Networks nih.gov |
| π-π Stacking | Phenyl Ring, Pyrazole Ring | Stacked Columns, Herringbone Patterns mdpi.com |
| C-H···π Interactions | C-H bonds, Aromatic π-systems | T-shaped arrangements, Offset Stacking |
Design of Ordered Structures for Specific Academic Applications
The molecular architecture of this compound offers a versatile platform for the design and construction of ordered supramolecular structures, which are of significant interest in various academic research areas, including crystal engineering, materials science, and host-guest chemistry. The strategic arrangement of its functional groups—the pyrazole ring with its hydrogen-bond donating and accepting capabilities, the hydroxyl group of the ethanol substituent, and the aromatic phenyl ring—allows for a variety of intermolecular interactions that can be exploited to create highly ordered crystalline lattices, coordination polymers, and other supramolecular assemblies.
The design of these ordered structures is primarily governed by the principles of molecular recognition and self-assembly, where non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds dictate the final three-dimensional arrangement of the molecules. For academic applications, the ability to control these interactions is crucial for tailoring the physical and chemical properties of the resulting materials.
Crystal Engineering with this compound
In the realm of crystal engineering, this compound serves as an excellent building block for the construction of intricate hydrogen-bonded networks. The pyrazole ring itself presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality can lead to the formation of robust and predictable supramolecular synthons, such as dimers and catemers (chains). For instance, pyrazole derivatives have been shown to form dimers through N-H···N hydrogen bonds nih.gov.
The presence of the ethanol substituent introduces a hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor. This significantly expands the possibilities for creating extended networks. The hydroxyl group can interact with the pyrazole nitrogen of a neighboring molecule (O-H···N), with the hydroxyl group of another molecule (O-H···O), or even with the phenyl ring through O-H···π interactions. The interplay of these various hydrogen bonds can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, and complex three-dimensional (3D) architectures nih.govnih.govnih.govmdpi.com. The specific arrangement will depend on factors such as the solvent used for crystallization and the presence of any co-crystallizing agents.
For academic study, these engineered crystals can be used to investigate the fundamentals of hydrogen bonding, to study the relationship between crystal structure and physical properties (e.g., melting point, solubility), and to explore polymorphism, where a compound can exist in multiple crystalline forms with different properties.
Supramolecular Self-Assembly and Host-Guest Chemistry
The principles of supramolecular self-assembly can be applied to this compound to create more complex, non-covalent structures. By co-crystallizing with other molecules (guests), it can act as a host in host-guest systems. The cavities or channels within the supramolecular lattice formed by the pyrazole derivative can encapsulate small molecules, leading to the formation of inclusion compounds.
The design of such host-guest systems is of academic interest for studying molecular recognition phenomena, developing new separation and purification techniques, and for the controlled release of guest molecules. The size and shape of the guest molecule, as well as its ability to form hydrogen bonds or other non-covalent interactions with the host, will determine the stability and structure of the resulting complex.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is also a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate to metal ions, acting as a bridge between them to form extended networks nih.gov. The hydroxyl group of the ethanol substituent can also participate in coordination, potentially leading to the formation of polynuclear complexes nih.gov.
The choice of metal ion and counter-anion can significantly influence the final structure of the coordination polymer, leading to a wide range of topologies and properties mdpi.com. For academic research, the synthesis of novel coordination polymers and MOFs based on this ligand allows for the exploration of new materials with potential applications in catalysis, gas storage, and sensing. The porous nature of some MOFs makes them particularly interesting for studying adsorption and separation processes.
The table below summarizes the key functional groups of this compound and their roles in the design of ordered structures.
| Functional Group | Potential Intermolecular Interactions | Role in Ordered Structures |
| Pyrazole N-H | Hydrogen bond donor | Formation of dimers, chains, and sheets |
| Pyrazole N | Hydrogen bond acceptor, Metal coordination | Formation of hydrogen-bonded networks and coordination polymers |
| Ethanol -OH | Hydrogen bond donor and acceptor, Metal coordination | Cross-linking of supramolecular networks, formation of polynuclear complexes |
| Phenyl Ring | π-π stacking, C-H···π interactions | Stabilization of crystal packing, directing the overall architecture |
The following table provides examples of crystallographic data for related pyrazole derivatives, illustrating the types of ordered structures that can be formed.
| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate | Orthorhombic | P bca | N-H···N, N-H···O, O-H···O hydrogen bonds forming a network structure | nih.gov |
| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | O-H···N and C-H···O hydrogen bonds forming chains and dimers | mdpi.com |
| 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate | Triclinic | P-1 | O-H···N, N-H···N, N-H···O, C-H···O hydrogen bonds, C-H···π and π–π interactions | nih.gov |
Applications in Chemical Biology and Materials Science Research Academic Focus
Utilization as Building Blocks in Complex Organic Synthesis
The 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol molecule is a versatile scaffold for complex organic synthesis. Its utility stems from two primary reactive sites: the hydroxyl group of the ethanol (B145695) substituent and the pyrazole (B372694) ring itself. The synthesis of the parent 3-phenyl-1H-pyrazole core is often achieved through condensation reactions, for instance, between a substituted acetophenone (B1666503) and hydrazine (B178648). atlantis-press.com The subsequent N-alkylation with a 2-haloethanol or ethylene (B1197577) oxide introduces the hydroxyethyl (B10761427) side chain, a common strategy to enhance solubility or provide a reactive handle for further elaboration. researchgate.net
The terminal hydroxyl group is a key functional handle, readily participating in a variety of fundamental organic reactions. It can be:
Oxidized to form the corresponding aldehyde or carboxylic acid, creating new intermediates for further synthesis.
Esterified or etherified to introduce a vast array of functional groups, modifying the compound's steric and electronic properties.
Converted to a leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to build more complex molecular architectures. For example, dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a known method to produce 1-vinylpyrazoles, which are valuable monomers and synthetic intermediates. nih.gov
The pyrazole ring itself, while aromatic and relatively stable, can undergo electrophilic substitution, typically at the C4 position, allowing for the introduction of nitro, halogen, or acyl groups. rsc.orgunar.ac.id For instance, the selective C-acylation of the related compound 3-methyl-1-phenyl-pyrazol-5-one is a well-documented procedure. rsc.org These transformations highlight the potential of this compound as a foundational element for constructing diverse and complex molecules for various scientific investigations. nih.govresearchgate.net
Probing Biological Systems through Enzyme Inhibition Studies
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as enzymes. mdpi.comias.ac.in Pyrazole and its derivatives are known inhibitors of various enzymes, including alcohol dehydrogenase, cyclooxygenases (COX), and various protein kinases. mdpi.comnih.gov
While direct enzyme inhibition studies on this compound are not prominent in the literature, research on analogous structures provides a strong basis for its potential in this area.
Alcohol Dehydrogenase (ADH): Pyrazole itself is a classic inhibitor of ADH, an enzyme critical for alcohol metabolism. This inhibitory action forms the basis of therapeutic strategies in toxicology. The N-1 substituent can modulate this activity, suggesting that this compound could be investigated for similar properties.
Other Enzymes: The broader class of N-hydroxyethyl pyrazole derivatives has been explored for other therapeutic targets. For instance, a series of N-hydroxyethyl pyrazoles demonstrated potent activity against HIV reverse transcriptase. nih.govmdpi.com Similarly, pyrazole-based compounds have been synthesized and evaluated as inhibitors for enzymes like N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) in bacteria and human carbonic anhydrases (hCAs). nih.govnih.gov
The potential inhibitory activity of pyrazole derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against a target enzyme. The table below shows representative inhibition data for various pyrazole derivatives against different enzymes, illustrating the scaffold's versatility.
| Compound Class | Enzyme Target | Inhibition Value (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 15) | Angiotensin-Converting Enzyme (ACE) | 0.123 mM (IC₅₀) | nih.gov |
| N-phenyl pyrazole thio-linked analog (7a) | DapE (Bacterial Enzyme) | 22.4 µM (IC₅₀) | nih.gov |
| Isatin-pyrazole derivative (19a) | Human Carbonic Anhydrase IX (hCA IX) | 5.4 nM (Kᵢ) | mdpi.com |
| 2-(2-Hydroxyethyl)piperazine derivative | Human Carbonic Anhydrase II (hCA II) | 10.2 nM (Kᵢ) | nih.gov |
Contributions to Dye Chemistry and Photophysical Studies
The pyrazole ring is a component of many azo dyes and fluorescent molecules due to its electronic properties and synthetic accessibility. researchgate.netnih.govnih.gov The extended π-system created by the phenyl group on the pyrazole ring in this compound makes it a suitable core for chromophore development.
The synthesis of pyrazole-based azo dyes often involves the diazo-coupling reaction of a pyrazolone (B3327878) derivative with substituted aryl amines. nih.gov The resulting compounds can exhibit interesting photophysical properties, such as solvatochromism (color change with solvent polarity) and fluorescence. researchgate.net The N-(2-hydroxyethyl) group can influence these properties by affecting the molecule's solubility and potential for hydrogen bonding. A closely related compound, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, is used as a precursor in oxidative hair dyes, where it reacts with a coupler to form the final colorant. cir-safety.org
| Compound Type | Solvent | λabs (nm) | λem (nm) | Reference |
|---|---|---|---|---|
| Pyrazole Azo Dye (4b) | Ethanol | 322 | N/A | nih.gov |
| Pyrazole Azo Dye (4e) | Ethanol | 358 | N/A | nih.gov |
| Fused Pyrazole Derivative | N/A | 326 | 474 | nih.gov |
| Piperazine-Substituted BODIPY (BDP-1) | DCM | 503 | 511 | mdpi.com |
These examples demonstrate the tunability of the photophysical properties of pyrazole derivatives, suggesting that this compound could serve as a valuable platform for developing new dyes and fluorescent probes. dntb.gov.ua
Application in Agrochemical Research and Development
The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, with numerous commercial products containing this scaffold. google.com Pyrazole derivatives have been successfully developed as fungicides, herbicides, and insecticides.
Research in this area focuses on synthesizing novel pyrazole analogs and screening them for biological activity against various plant pathogens and weeds. Although specific agrochemical studies involving this compound are not published, the general class of N-substituted pyrazoles is highly relevant. The substituents on the pyrazole ring and at the N1 position are systematically varied to optimize efficacy, selectivity, and safety. For instance, various pyrazole carboxamide derivatives have been synthesized and tested for their fungicidal activity against crop pathogens like Colletotrichum gloeosporioides.
The effectiveness of these compounds is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit 50% of fungal growth or weed development. The table below presents fungicidal activity data for a selection of pyrazole derivatives against different fungal strains, showcasing the potential of this chemical class in agrochemical research.
| Fungal Strain | Compound ID | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Botrytis cinerea | Compound 26 | 2.432 | nih.gov |
| Rhizoctonia solani | Compound 26 | 2.182 | nih.gov |
| Valsa mali | Compound 26 | 1.787 | nih.gov |
| G. graminis var. tritici | Compound 10d | <16.7 | rsc.org |
| G. graminis var. tritici | Compound 10e | <16.7 | rsc.org |
Role in Catalysis and Asymmetric Synthesis Research
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. nih.gov The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. nih.gov The substituents at positions 3, 4, and 5, as well as the N1 position, can be modified to tune the steric and electronic properties of the resulting catalyst. nih.gov
The compound 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol (an isomer of the title compound) has been synthesized and used as a ligand (L) to form palladium(II) and platinum(II) complexes of the type trans-[MCl₂L₂]. researchgate.net X-ray diffraction studies of these complexes confirmed that the pyrazole ligand coordinates to the metal center through one of the pyrazole nitrogen atoms. This work demonstrates the direct utility of the N-(2-hydroxyethyl)phenyl-methyl-pyrazole scaffold in forming transition metal complexes. The presence of the hydroxyl group offers an additional potential coordination site, allowing the molecule to act as a bidentate N,O-donor ligand, which can be particularly useful in creating specific catalytic environments.
The incorporation of chiral elements into the ligand structure is a key strategy in asymmetric catalysis. nih.gov While this compound is achiral, it could be used as a precursor to chiral ligands by modifying the ethanol side chain or by using a chiral pyrazole core. The development of N-hydroxyalkyl-3,5-pyrazole derived ligands is an active area of research for creating new catalysts. researchgate.net
Exploration in Molecular Recognition and Sensor Development
Molecular recognition is the foundation for the development of chemical sensors, which are molecules designed to selectively bind to a specific analyte (like a metal ion or an anion) and produce a measurable signal, such as a change in color or fluorescence. rsc.org Pyrazole derivatives are excellent candidates for building such sensors. nih.gov
The key features of this compound that make it relevant for molecular recognition are:
Pyrazole Nitrogens: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or as coordination sites for metal cations. researchgate.net
Hydroxyl Group: The -OH group on the ethanol side chain can act as both a hydrogen bond donor and acceptor.
Aromatic Ring: The phenyl group can participate in π-π stacking interactions with other aromatic systems.
These functionalities allow the molecule to engage in multiple non-covalent interactions simultaneously. By coupling this pyrazole scaffold to a signaling unit (a fluorophore or chromophore), researchers can design chemosensors. For example, pyrazole-based probes have been developed for the selective fluorescent detection of metal ions like Cu²⁺, Ni²⁺, and Al³⁺. researchgate.netchemrxiv.org The binding of the metal ion to the pyrazole-containing receptor alters the electronic properties of the signaling unit, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov The combination of the N-donor pyrazole ring and the O-donor hydroxyl group in this compound makes it a promising platform for designing selective receptors for various analytes. rsc.org
Future Research Directions and Emerging Paradigms
Development of Innovative Synthetic Methodologies for Pyrazole-1-ethanol
The synthesis of pyrazole (B372694) derivatives has moved beyond traditional methods, embracing principles of efficiency and sustainability. researchgate.net Classical approaches often involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.commdpi.com However, future methodologies applicable to the synthesis of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol are focusing on novel and green chemistry approaches.
Emerging synthetic strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, offering high efficiency and atom economy. MCRs can be designed to generate complex pyrazole structures from simple precursors. mdpi.comnih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonication can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with green chemistry principles. benthamdirect.comresearchgate.net
Catalyst-Free Synthesis in Water Microdroplets: A novel approach involves using water microdroplets to accelerate organic reactions. This method can facilitate the synthesis of pyrazoles in milliseconds without the need for catalysts, offering a green and efficient alternative. acs.org
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
These innovative methods promise more efficient, environmentally friendly, and scalable routes to produce this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure of this compound is fundamental. Advanced spectroscopic techniques are indispensable for confirming its identity and elucidating its structural features.
Expected Spectroscopic Data for this compound:
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H-NMR | Pyrazole-CH | Singlet, ~6.0-6.5 ppm |
| Phenyl-H | Multiplet, ~7.2-7.8 ppm | |
| N-CH₂-CH₂-OH | Triplet | |
| N-CH₂-CH₂-OH | Triplet | |
| Pyrazole-CH₃ | Singlet, ~2.2-2.4 ppm | |
| -OH | Singlet (broad) | |
| ¹³C-NMR | Pyrazole C3, C5 | ~140-150 ppm |
| Pyrazole C4 | ~105 ppm | |
| Phenyl Carbons | ~125-135 ppm | |
| N-CH₂ | ~50-60 ppm | |
| CH₂-OH | ~60-70 ppm | |
| Methyl Carbon | ~10-15 ppm | |
| FT-IR | O-H stretch | Broad band, ~3200-3600 cm⁻¹ |
| C-H stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C=N, C=C stretch | ~1500-1600 cm⁻¹ |
This table presents expected values based on data for similar pyrazole derivatives. Actual values may vary. nih.govmdpi.comnih.gov
Beyond standard NMR and IR spectroscopy, single-crystal X-ray diffraction provides definitive proof of structure, offering precise bond lengths, angles, and crystal packing information. nih.gov Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.
Computational Design of Functional Pyrazole-Based Systems
Computational chemistry has become a powerful tool for predicting the properties and behavior of molecules like this compound before synthesis. eurasianjournals.com Methods such as Density Functional Theory (DFT) are used to gain insights into molecular structure, electronic properties, and reactivity. acs.orgnih.gov
Key areas of computational investigation include:
Geometry Optimization: DFT calculations, often using the B3LYP functional, can determine the most stable three-dimensional conformation of the molecule. nih.govacs.org
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic transitions and reactivity. eurasianjournals.comnih.gov
Molecular Docking: These simulations predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. This is crucial for guiding the design of new drugs. nih.govrsc.org Molecular docking studies on similar pyrazole structures have highlighted their potential to interact with various biological targets, suggesting that this compound could be a candidate for such investigations. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane. researchgate.net
These computational approaches accelerate the discovery process by allowing for the virtual screening of pyrazole-based systems for desired properties, saving time and resources. eurasianjournals.comtandfonline.com
Interdisciplinary Research at the Interface of Chemistry and Biology
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govglobalresearchonline.net Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.govacademicstrive.com
The specific structure of this compound, featuring a phenyl group, a methyl group, and a hydroxyethyl (B10761427) chain, presents a unique combination of functionalities that could be explored for various biological applications. Interdisciplinary research is essential to evaluate its potential in areas such as:
Drug Discovery: Screening the compound against various biological targets to identify potential therapeutic uses. nih.gov
Agrochemicals: Investigating its potential as an insecticide, herbicide, or fungicide, as many pyrazole-containing compounds are used in agriculture. globalresearchonline.net
Materials Science: Exploring its use in the development of new materials, such as corrosion inhibitors or functional dyes. acs.orgresearchgate.net
The collaboration between synthetic chemists, biologists, and computational scientists is crucial for fully exploring the potential of this molecule.
Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. nih.gov For this compound, future research will emphasize the development of sustainable synthetic routes that minimize waste and environmental impact. researchgate.net
Key strategies for sustainable synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs). thieme-connect.comthieme-connect.com DESs are biodegradable, have low toxicity, and can accelerate reaction rates. thieme-connect.com
Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for, often toxic or expensive, metal catalysts. acs.orgresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Multicomponent reactions are particularly effective in this regard. nih.gov
Energy Efficiency: Employing methods like microwave or ultrasound irradiation that reduce energy consumption compared to conventional heating. benthamdirect.com
These approaches aim to make the production of pyrazole derivatives more economical and environmentally responsible.
High-Throughput Screening and Library Synthesis for Academic Exploration
To accelerate the discovery of new applications for pyrazole-based compounds, high-throughput screening (HTS) and the synthesis of chemical libraries are invaluable tools.
Library Synthesis: Combinatorial chemistry techniques can be used to rapidly generate a large library of derivatives based on the this compound scaffold. By systematically varying the substituents on the phenyl ring or modifying the ethanol side chain, a diverse collection of related compounds can be created for screening. nih.gov
High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands of compounds for a specific biological activity. HTS can quickly identify "hit" compounds from a pyrazole library that can then be further optimized.
High-Throughput Virtual Screening (HTVS): As a computational alternative, HTVS uses docking simulations to screen vast virtual libraries of compounds against a biological target. researchgate.net This cost-effective method can prioritize which derivatives of this compound should be synthesized and tested in the lab. researchgate.net
The creation and screening of pyrazole libraries, including those based on the "universal fragment" 4-bromopyrazole, are powerful strategies for academic and industrial research to uncover novel bioactive molecules. acs.org
Q & A
Q. Basic
- NMR/IR : Use H NMR to confirm phenyl and methyl substituents (δ 7.2–7.5 ppm for aromatic protons; δ 2.3–2.5 ppm for methyl groups). IR bands at ~3200 cm (N-H stretch) and ~1650 cm (C=O/C=N) validate the pyrazole core .
- X-ray Crystallography : Resolves steric or tautomeric ambiguities. For example, related pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° between substituents, confirmed by single-crystal studies .
What advanced chromatographic methods are suitable for enantiomeric resolution of pyrazole derivatives?
Advanced
Enantioseparation of chiral analogs can be achieved using:
- Chiral Stationary Phases : Chiralpak AD-3 columns with alcohol eluents (methanol, ethanol, isopropanol).
- Optimized Conditions : Flow rates (1–3.5 mL/min) and temperature (25°C) adjust retention factors () and selectivity (). For example, ethanol eluent at 2.0 mL/min provides baseline separation for structurally similar compounds .
| Eluent | Flow Rate (mL/min) | Retention Factor () | Selectivity () |
|---|---|---|---|
| Methanol | 3.5 | 1.2 | 1.5 |
| Ethanol | 2.0 | 2.1 | 2.3 |
| IPA | 1.0 | 3.4 | 3.0 |
How can contradictory biological activity data for pyrazole derivatives be analyzed?
Q. Advanced
- In vitro Screening : Use gram-positive/negative bacterial models (e.g., Staphylococcus aureus, E. coli) with standardized MIC protocols. Contradictions may arise from substituent effects; e.g., electron-withdrawing groups (Cl, NO) enhance antibacterial activity compared to electron-donating groups (OCH) .
- Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with bacterial enzyme active sites). Pyrazole N1 and C3 substituents are critical for binding affinity .
What purification strategies minimize byproduct formation in pyrazole synthesis?
Q. Basic
- Recrystallization : Ethanol/chloroform (1:1) removes unreacted hydrazine or aldehydes.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates regioisomers .
- Preparative HPLC : C18 columns (acetonitrile/water gradient) resolve polar impurities .
How do steric and electronic effects influence the reactivity of pyrazole intermediates?
Q. Advanced
- Steric Effects : Bulky substituents at pyrazole C3/C5 positions hinder cyclization, requiring prolonged reaction times (e.g., 8–12 hours for 3-aryl analogs) .
- Electronic Effects : Electron-deficient aryl groups (e.g., 4-Cl-phenyl) accelerate hydrazine condensation due to increased electrophilicity of carbonyl carbons .
What computational tools predict the physicochemical properties of this compound?
Q. Advanced
- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) estimates dipole moments (~3.5 D) and HOMO-LUMO gaps (~4.2 eV), correlating with solubility and reactivity .
- LogP Prediction : ACD/Labs software estimates logP ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological studies .
How are solvent interactions managed during pyrazole crystallization?
Q. Basic
- Solvent Selection : Ethanol/chloroform mixtures reduce polarity, promoting slow crystallization and high-purity crystals.
- Temperature Control : Gradual cooling (0.5°C/min) minimizes amorphous byproducts. For hygroscopic intermediates, anhydrous ethanol is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
